molecular formula C12H14I2N2 B1580435 1,1'-Dimethyl-2,2'-bipyridinium diiodide CAS No. 23484-62-0

1,1'-Dimethyl-2,2'-bipyridinium diiodide

Cat. No. B1580435
CAS RN: 23484-62-0
M. Wt: 440.06 g/mol
InChI Key: QFOJROLPJPRXTK-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular formula of 1,1’-Dimethyl-2,2’-bipyridinium diiodide is C12H14I2N2. The InChI code is InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2.


Chemical Reactions Analysis

The electrochemical behavior of Methyl Viologen depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell .


Physical And Chemical Properties Analysis

Methyl Viologen has a high melting point of 287°C and a boiling point of 360°C. It is highly soluble in water, alcohol, and acetone. The compound has a high electron affinity, an oxidizing property, and a strong reducing agent property.

Scientific Research Applications

  • Organic Chemistry

    • 1,1’-Dimethyl-2,2’-bipyridinium diiodide is a type of bipyridine derivative . Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
    • The synthesis methods of these compounds are important to understand their characteristics. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
    • Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system . To address this issue, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed .
  • Synthesis of Conjugated Oligomers

    • The compound has been used in the synthesis of conjugated oligomers . The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
    • These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . This property has been widely studied in the context of electrochromic devices .
  • Energy Storage

    • 1,1’-Dimethyl-2,2’-bipyridinium diiodide has been investigated for use in high-performance supercapacitors . The compound is part of a dual redox electrolyte that has shown promising results in terms of energy density and stability .
    • The electrochemical results revealed that the maximum energy density of 63 Wh kg-1 and the capacity of 514 F g-1 were achieved with a modest concentration of additives . Exclusively, iodide anion boosted the stability by 95% and reduced deterioration until 10,000 cycles .
  • Redox Flow Batteries

    • Bipyridinium salts, including 1,1’-Dimethyl-2,2’-bipyridinium diiodide, are very popular due to their perspective applications in redox flow batteries .
    • Redox flow batteries are a type of rechargeable battery where energy is stored in two chemical components dissolved in liquids contained within the system and separated by a membrane .
    • The series of bipyridiniums based on 2,2’-, 3,3’-, and 4,4’ bipyridine and 2,2’-bipyrimidine have been designed and prepared . The straightforward synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
  • Supramolecular Structures

    • Bipyridines and their derivatives, including 1,1’-Dimethyl-2,2’-bipyridinium diiodide, are extensively used as fundamental components in various applications, including supramolecular structures .
    • Supramolecular chemistry is the domain of chemistry concerning chemical systems composed of a discrete number of assembled molecular subunits or components .
    • The forces responsible for the spatial organization may vary from weak (van der Waals forces, pi-pi interactions) to strong (covalent bonding), but the result is the creation of a larger whole .

Safety And Hazards

The safety information for 1,1’-Dimethyl-2,2’-bipyridinium diiodide includes the following hazard statements: H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

Methyl Viologen has been found to have antitumor, antimicrobial, and antiviral properties. It is also being investigated for its potential applications in redox flow batteries . The development of more energy-efficient storage systems is required to meet the growing worldwide demand for energy . Redox electrolytes are clearly a long-term choice for high-energy-density supercapacitor applications in the near future .

properties

IUPAC Name

1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOJROLPJPRXTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946165
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Dimethyl-2,2'-bipyridinium diiodide

CAS RN

23484-62-0
Record name 1,1'-Dimethyl-2,2'-bipyridinium diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023484620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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